molecular formula C23H30N4O B11052404 N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine

N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine

Cat. No. B11052404
M. Wt: 378.5 g/mol
InChI Key: QCSRQWBZIPGMFS-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by its complex structure, which includes an ethoxybenzyl group, a piperidinylmethyl group, and a benzimidazole core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of the Piperidinylmethyl Group: The benzimidazole core is then alkylated with a piperidinylmethyl halide under basic conditions to introduce the piperidinylmethyl group.

    Attachment of the Ethoxybenzyl Group: Finally, the ethoxybenzyl group is introduced via a nucleophilic substitution reaction using an appropriate ethoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole core or the ethoxybenzyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its biological activity profile.

    Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it targets a receptor, it may bind to the receptor site, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine
  • N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine
  • N-(4-fluorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine

Uniqueness

N-(4-ethoxybenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine is unique due to the presence of the ethoxybenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its solubility, binding affinity, and overall activity profile, making it a valuable compound for further research and development.

properties

Molecular Formula

C23H30N4O

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C23H30N4O/c1-3-28-20-10-7-18(8-11-20)16-24-19-9-12-22-21(15-19)25-23(26(22)2)17-27-13-5-4-6-14-27/h7-12,15,24H,3-6,13-14,16-17H2,1-2H3

InChI Key

QCSRQWBZIPGMFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C

Origin of Product

United States

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